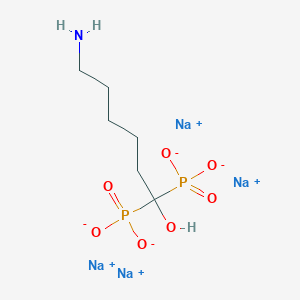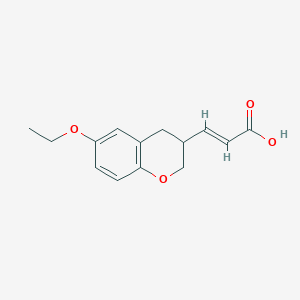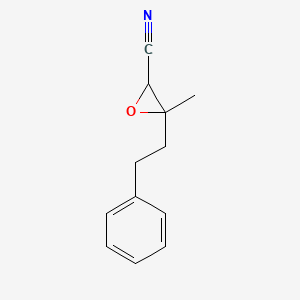
N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate: is a complex organic compound with a unique structure that includes both quaternary ammonium and phosphonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate typically involves multiple steps. One common method includes the reaction of N,N-dibutyl-N-methylbutan-1-amine with a suitable phosphonate precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate oxides, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate involves its interaction with specific molecular targets and pathways. The quaternary ammonium group may interact with cellular membranes, while the phosphonate group can participate in biochemical reactions. These interactions can lead to various biological effects, depending on the context and application.
Comparaison Avec Des Composés Similaires
- N,N-Dibutyl-N-methylbutan-1-aminium bromide
- N,N-Dibutyl-N-methyl-1-butanaminium acetate
Comparison: Compared to similar compounds, N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate is unique due to its dual functional groups (quaternary ammonium and phosphonate). This dual functionality provides it with distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C21H47Cl2NO6P2 |
|---|---|
Poids moléculaire |
542.5 g/mol |
Nom IUPAC |
[dichloro(dimethoxyphosphoryl)methyl]-pentoxyphosphinate;tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N.C8H18Cl2O6P2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-4-5-6-7-16-17(11,12)8(9,10)18(13,14-2)15-3/h5-13H2,1-4H3;4-7H2,1-3H3,(H,11,12)/q+1;/p-1 |
Clé InChI |
XVCRAEJTGRMMCW-UHFFFAOYSA-M |
SMILES canonique |
CCCCCOP(=O)(C(P(=O)(OC)OC)(Cl)Cl)[O-].CCCC[N+](C)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid](/img/structure/B13151383.png)



![(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13151400.png)



![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)




